1-(4-METHYLPYRIDIN-2-YL)ACETONE
Description
1-(4-Methylpyridin-2-yl)acetone is an organic compound featuring a pyridine ring substituted with a methyl group at the 4-position and an acetone moiety (propan-2-one) at the 2-position. Pyridine derivatives are known for their basicity, aromatic stability, and applications in pharmaceuticals, agrochemicals, and coordination chemistry .
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-10-9(5-7)6-8(2)11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISIAOZUKDDYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560719 | |
| Record name | 1-(4-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42508-80-5 | |
| Record name | 1-(4-Methyl-2-pyridinyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42508-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylpyridin-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-METHYLPYRIDIN-2-YL)ACETONE can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-(4-METHYLPYRIDIN-2-YL)ACETONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(4-METHYLPYRIDIN-2-YL)ACETONE is utilized in numerous scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-METHYLPYRIDIN-2-YL)ACETONE depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, participate in electron transfer, or undergo chemical transformations .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Accessibility : Imidazole and pyrimidine derivatives (e.g., 4-Acetyl-2-methylpyrimidine ) often require multi-step syntheses, whereas pyridine derivatives may benefit from simpler routes like Friedel-Crafts acylation.
- Stability Issues : Nitro groups (e.g., in 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone) can introduce instability under reducing conditions, unlike methyl or fluorine substituents .
Biological Activity
1-(4-Methylpyridin-2-yl)acetone, with the molecular formula C₉H₁₁NO, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted at the 4-position with a methyl group and a ketone functional group at the 1-position. Its unique structure suggests various interactions within biological systems, particularly in enzyme activity and metabolic pathways.
This compound can be synthesized through several methods, including the reaction of 4-methylpyridine with acetone in the presence of a base such as sodium hydroxide under reflux conditions. This method is efficient for producing high yields of the compound, which is used extensively in chemical synthesis and biological research.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The functional groups present in the compound allow it to form hydrogen bonds and participate in electron transfer processes, potentially influencing metabolic pathways.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, studies have shown that derivatives of pyridine compounds demonstrate effective inhibition zones when tested against bacterial strains, suggesting their potential as antibacterial agents .
Enzyme Interaction Studies
This compound has been investigated for its role in enzyme modulation. It may act as a competitive inhibitor for certain enzymes due to its structural similarity to substrate molecules. This property makes it a valuable candidate for further studies in drug development aimed at modulating enzyme activity in various diseases .
Study on Antibacterial Efficacy
In a controlled study, the antibacterial efficacy of this compound was evaluated against several bacterial strains using disc diffusion methods. The results indicated that the compound exhibited a notable inhibition zone, comparable to standard antibiotics like chloramphenicol. The minimum inhibitory concentration (MIC) was determined to provide insight into its potential therapeutic applications .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Enzyme Inhibition Analysis
A separate study focused on the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The study found that this compound exhibited competitive inhibition with an IC50 value indicating effective modulation of AChE activity, which could have implications for treating neurodegenerative disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
